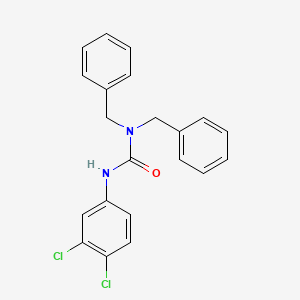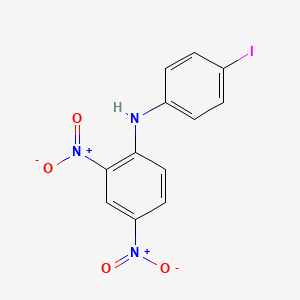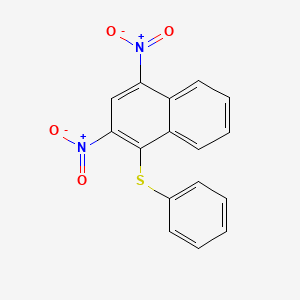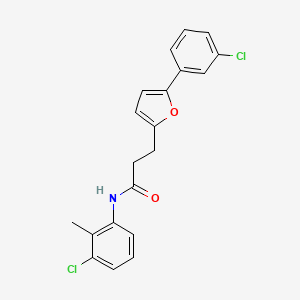
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide is a complex organic compound with the molecular formula C27H46ClN3O3S and a molecular weight of 528.203 g/mol This compound is known for its unique structure, which includes a sulfonic acid group, a morpholine ring, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide typically involves the reaction of hexadecanesulfonic acid with 2-chloro-alpha-morpholinobenzylidene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted benzylidene hydrazides.
Scientific Research Applications
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide can be compared with other similar compounds such as:
1-Hexadecanesulfonic acid (2-chloro-alpha-piperidinobenzylidene)hydrazide: Similar structure but with a piperidine ring instead of a morpholine ring.
1-Hexadecanesulfonic acid (m-hydroxy-alpha-morpholinobenzylidene)hydrazide: Similar structure but with a hydroxy group on the benzene ring.
1-Hexadecanesulfonic acid (4-chloro-alpha-piperidinobenzylidene)hydrazide: Similar structure but with a chlorine atom at the 4-position of the benzene ring.
These compounds share similar chemical properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
3127-36-4 |
|---|---|
Molecular Formula |
C27H46ClN3O3S |
Molecular Weight |
528.2 g/mol |
IUPAC Name |
N-[(Z)-[(2-chlorophenyl)-morpholin-4-ylmethylidene]amino]hexadecane-1-sulfonamide |
InChI |
InChI=1S/C27H46ClN3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-35(32,33)30-29-27(31-20-22-34-23-21-31)25-18-15-16-19-26(25)28/h15-16,18-19,30H,2-14,17,20-24H2,1H3/b29-27- |
InChI Key |
IBXVOJXKYXQZNN-OHYPFYFLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C(/C1=CC=CC=C1Cl)\N2CCOCC2 |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C(C1=CC=CC=C1Cl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



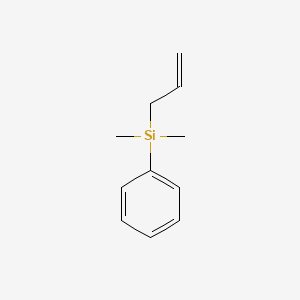
![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
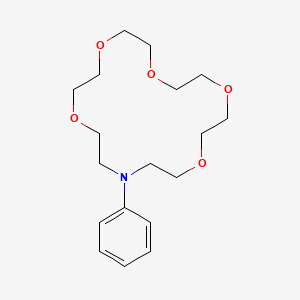
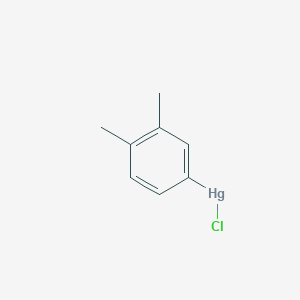
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
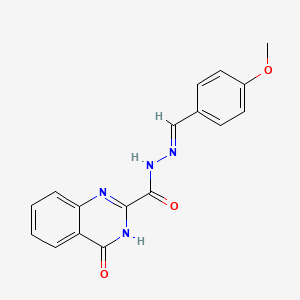
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
